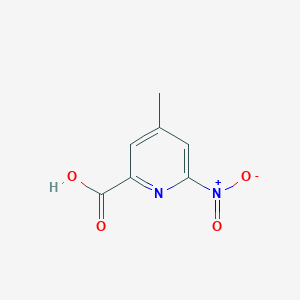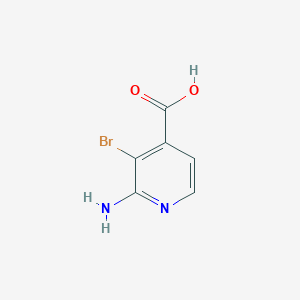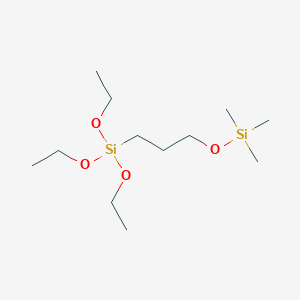
3-(Trimethylsilyloxy)propyltriethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dioxa-2,7-disiladecane, 7,7-diethoxy-2,2-dimethyl- is a silicon-containing organic compound. It is characterized by the presence of two silicon atoms, two oxygen atoms, and a decane backbone. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dioxa-2,7-disiladecane, 7,7-diethoxy-2,2-dimethyl- typically involves the reaction of diethoxymethylsilane with a suitable diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 3,8-Dioxa-2,7-disiladecane, 7,7-diethoxy-2,2-dimethyl- involves large-scale reactions using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
3,8-Dioxa-2,7-disiladecane, 7,7-diethoxy-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include various silanol, silane, and substituted silane derivatives. These products have diverse applications in different fields, including materials science and organic synthesis.
Scientific Research Applications
3,8-Dioxa-2,7-disiladecane, 7,7-diethoxy-2,2-dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3,8-Dioxa-2,7-disiladecane, 7,7-diethoxy-2,2-dimethyl- involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence its reactivity and functionality. The presence of silicon atoms in the structure allows for unique interactions with biological molecules, making it a potential candidate for biomedical applications.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Diethoxy-4,7-dimethyl-3,8-dioxa-4,7-disiladecane
- 4,7-Dioxa-3,8-disiladecane, 2,2,3,3,8,8,9,9-octamethyl-5- (phenylmethoxy)methyl-
- 1,2-Bis (methyldiethoxysilyl)ethane
Uniqueness
3,8-Dioxa-2,7-disiladecane, 7,7-diethoxy-2,2-dimethyl- is unique due to its specific arrangement of silicon and oxygen atoms, which imparts distinct chemical properties Its ability to undergo various chemical reactions and form stable complexes with metal ions sets it apart from similar compounds
Properties
CAS No. |
18204-99-4 |
|---|---|
Molecular Formula |
C12H30O4Si2 |
Molecular Weight |
294.53 g/mol |
IUPAC Name |
triethoxy(3-trimethylsilyloxypropyl)silane |
InChI |
InChI=1S/C12H30O4Si2/c1-7-13-18(14-8-2,15-9-3)12-10-11-16-17(4,5)6/h7-12H2,1-6H3 |
InChI Key |
MORUHSGHDJQABD-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCO[Si](C)(C)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2-methylpropan-1-one](/img/structure/B15090255.png)
![N-[5-[4-[3-acetamido-4-(6-ethyl-3,4,5-trihydroxyoxan-2-yl)oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-ethyl-3,5-dihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B15090260.png)
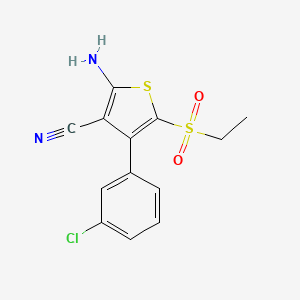
![1-[(2-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B15090266.png)
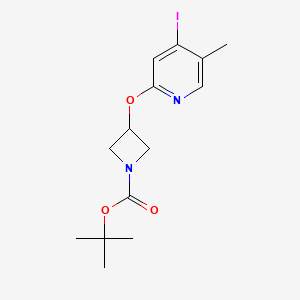
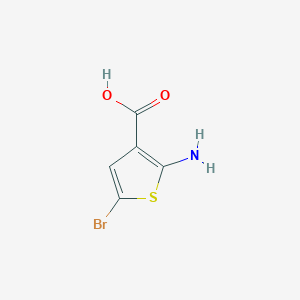
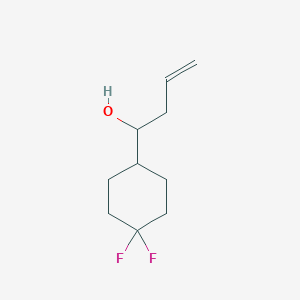
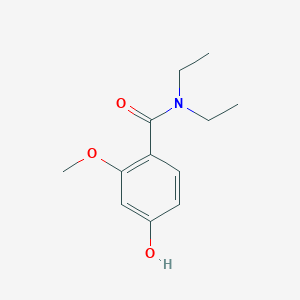
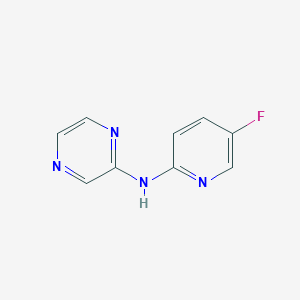
![tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate](/img/structure/B15090298.png)
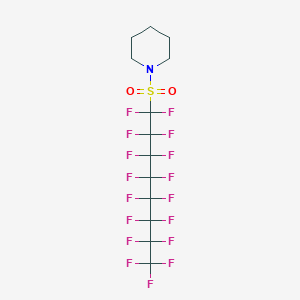
![(3S)-3-Amino-1-[(tert-butyl)carbonyl]pyrrolidine hydrochloride](/img/structure/B15090327.png)
